1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
Description
Properties
IUPAC Name |
1-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4O3/c1-8(2,3)5(14)4-12-6(9)10-7(11-12)13(15)16/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPMPVXKMRBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC(=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo-3-nitro-1H-1,2,4-triazole
The triazole core is synthesized through cyclocondensation of semicarbazide with nitrile precursors, followed by sequential functionalization:
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Nitration : Treatment of 1H-1,2,4-triazole with fuming nitric acid in a mixture of acetic anhydride and dichloromethane at 0–5°C introduces the nitro group at the 3-position.
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Bromination : Electrophilic bromination using bromine in hydrobromic acid (HBr) or N-bromosuccinimide (NBS) selectively substitutes the 5-position.
Key Data :
Alkylation with 1-Bromo-3,3-dimethylbutan-2-one
The triazole undergoes nucleophilic substitution with the brominated ketone in polar aprotic solvents (e.g., acetonitrile) under reflux (48–72 hours). The reaction mechanism proceeds via an SN2 pathway, facilitated by the steric bulk of the 3,3-dimethyl group:
Optimization :
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Solvent : Acetonitrile provides optimal solubility and reaction kinetics.
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Temperature : Prolonged reflux (80°C) ensures complete conversion.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation accelerates the alkylation step, reducing reaction time to 1–2 hours. This method, adapted from triazole-thiazole coupling protocols, enhances regioselectivity and minimizes side products.
One-Pot Functionalization
A patent-described approach combines nitration, bromination, and alkylation in a single reactor:
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Simultaneous nitration/bromination : Use of HNO₃/HBr mixture at 0°C.
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In situ alkylation : Direct addition of 1-bromo-3,3-dimethylbutan-2-one without intermediate isolation.
Advantages :
Reaction Optimization and Challenges
Regioselectivity in Triazole Functionalization
The 1,2,4-triazole’s tautomerism influences substitution patterns. Nitration preferentially occurs at the 3-position due to electronic effects, while bromination targets the 5-position under kinetic control.
Side Reactions and Mitigation
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N-Oxide Formation : Minimized by avoiding excess nitric acid.
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Diastereomer Generation : Controlled by steric hindrance from the 3,3-dimethyl group.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
Industrial-Scale Considerations
Waste Management
Emerging Methodologies
Chemical Reactions Analysis
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reductions, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to active metabolites that exert biological effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The bromo-nitro substitution in the target compound distinguishes it from triadimefon (chlorophenoxy) and dibromo derivatives. Nitro groups typically enhance thermal stability and energetic performance, as seen in detonation applications , whereas chlorophenoxy groups in triadimefon improve antifungal activity .
- Backbone Similarities : All compounds share the 3,3-dimethylbutan-2-one backbone, which may facilitate similar metabolic pathways or degradation kinetics. For example, triadimefon photodegrades into triazole-containing metabolites .
Functional Comparisons
Antifungal Activity:
- Triadimefon and cyproconazole are widely used against Botrytis cinerea but face regulatory scrutiny due to resistance and environmental concerns .
- Biphenyl-substituted triazoles (e.g., compound 1 in ) exhibit superior in vitro fungicidal activity compared to triadimefon, suggesting that bulkier aromatic substituents enhance efficacy . The target compound’s bromo-nitro groups may offer similar advantages but require empirical validation.
Stability and Degradation:
- Triadimefon undergoes photodegradation in solvents like methanol, forming triazole byproducts .
Biological Activity
1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of a bromo and nitro group enhances its reactivity and potential interactions with biological targets. Its molecular formula is with a molecular weight of approximately 277.12 g/mol.
Antimicrobial Activity
Recent studies have shown that derivatives of triazoles exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have been reported to possess:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 1 to 8 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some triazole derivatives have shown efficacy against fungal pathogens such as Candida albicans, indicating a broad-spectrum potential .
Anticancer Properties
The triazole moiety has been associated with anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Inhibition of Tumor Growth : In vivo studies have demonstrated that triazole-based compounds can significantly reduce tumor size in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- DNA Interaction : Triazole derivatives can intercalate into DNA or disrupt its function, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, promoting apoptosis .
Study on Antibacterial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various triazole derivatives. The results indicated that those with halogen substitutions (like bromine) exhibited enhanced activity against resistant bacterial strains. The compound showed an MIC comparable to established antibiotics .
Study on Anticancer Activity
In a preclinical trial, researchers assessed the anticancer effects of a series of triazole derivatives on human cancer cell lines. The findings revealed that certain compounds led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromine substitution in triazole derivatives (e.g., 5-bromo-1H-1,2,4-triazole) often requires controlled temperatures (60–100°C) in polar aprotic solvents like DMF or acetonitrile . Nitration reactions typically employ nitric acid/sulfuric acid mixtures under ice-cold conditions to avoid over-nitration. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : The bromine atom at C5 and nitro group at C3 will deshield adjacent protons, producing distinct splitting patterns. For example, the methyl groups in the 3,3-dimethylbutan-2-one moiety will appear as singlets (δ ~2.1–2.3 ppm) .
- IR : The nitro group (NO2) shows strong asymmetric and symmetric stretches near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The carbonyl (C=O) stretch appears at ~1700–1750 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion [M+H]+ with isotopic peaks consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts. For antimicrobial activity, employ MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution . Dose-response curves (10–100 μM) and positive controls (e.g., ciprofloxacin) ensure reliability .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The C5-bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Optimize conditions using Pd(PPh3)4 (5 mol%), K2CO3 base, and a 3:1 dioxane/H2O solvent system at 80°C. Monitor reaction progress via TLC and characterize products via X-ray crystallography to confirm regioselectivity .
Q. What experimental strategies resolve contradictions in reported crystallographic data for triazole derivatives?
- Methodology : Reproduce crystal growth under varying conditions (e.g., solvent polarity, temperature). Compare experimental X-ray diffraction data (e.g., CCDC entries) with Density Functional Theory (DFT)-optimized structures to identify discrepancies in bond angles or torsion caused by packing effects . Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯O contacts) .
Q. How can computational modeling predict environmental persistence and toxicity of this compound?
- Methodology :
- Environmental Fate : Use EPI Suite to estimate logP (lipophilicity) and biodegradation half-life. Molecular dynamics simulations in water/soil matrices assess hydrolysis rates .
- Ecotoxicology : Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., ECOSAR) to predict acute/chronic toxicity to aquatic organisms (e.g., Daphnia magna) .
Q. What advanced spectroscopic methods (e.g., 2D NMR, XPS) elucidate electronic effects of the nitro and bromine groups?
- Methodology :
- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to confirm substituent positions and electronic environments. For example, the nitro group’s electron-withdrawing effect reduces electron density at adjacent carbons, altering HMBC correlations .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze binding energies of Br 3d (~70 eV) and N 1s (~400 eV) to quantify oxidation states and resonance effects .
Methodological Notes
- Data Contradictions : Discrepancies in synthetic yields may arise from trace moisture in solvents (e.g., DMF) or variable catalyst activity. Always include internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification .
- Experimental Design : For environmental studies, use randomized block designs with split-plot arrangements to account for variables like pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
